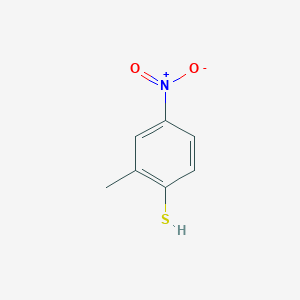

2-Methyl-4-nitrobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHVQTMIIWQQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Nitrobenzenethiol and Analogues

Direct Synthesis Approaches

Direct synthesis methods for 2-methyl-4-nitrobenzenethiol typically involve either the introduction of a thiol group onto a pre-existing nitroaromatic compound or the nitration of a substituted benzenethiol (B1682325).

Thiolation Reactions of Nitroaromatic Precursors

This approach focuses on the introduction of a thiol group (-SH) onto a benzene (B151609) ring that already contains the methyl and nitro substituents in the desired positions. A common precursor for this method is 1-chloro-2-methyl-4-nitrobenzene. The synthesis of this precursor can be efficiently carried out starting from 4-chloroaniline, which is oxidized to 4-nitrochlorobenzene and subsequently alkylated using a Friedel-Crafts reaction with methyl iodide in the presence of a Lewis acid like anhydrous aluminum chloride. mdpi.com

The thiolation of 1-chloro-2-methyl-4-nitrobenzene can then be accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the chlorine atom is displaced by a sulfur-containing nucleophile. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the substitution. wikipedia.orgacsgcipr.orglibretexts.org A suitable thiolating agent, such as sodium hydrosulfide (B80085) (NaSH), can be used to introduce the thiol functionality. The reaction is typically carried out in a polar aprotic solvent.

Nitro Group Introduction on Substituted Benzenethiols

An alternative direct approach is the nitration of 2-methylbenzenethiol (B91028) (o-thiocresol). The methyl group on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk Therefore, the nitration of 2-methylbenzenethiol is expected to yield a mixture of isomers, including the desired this compound.

The nitration is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgchemguide.co.uk The reaction temperature is a critical parameter that needs to be controlled to prevent over-nitration and the formation of by-products. Methylbenzene, for example, reacts about 25 times faster than benzene under nitrating conditions, necessitating lower reaction temperatures. libretexts.orgchemguide.co.uk A similar enhanced reactivity can be expected for 2-methylbenzenethiol. The resulting isomeric mixture would then require separation to isolate the this compound.

Indirect Synthetic Pathways through Functional Group Transformations

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule with a different sulfur-containing functional group, which is then converted to the desired thiol.

Reduction of Sulfonyl Chlorides and Related Precursors

A well-established method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chlorides. orgsyn.org For the synthesis of this compound, the required precursor would be 2-methyl-4-nitrobenzenesulfonyl chloride. This intermediate can be prepared from 4-nitrotoluene (B166481) by sulfonation followed by chlorination.

The reduction of the sulfonyl chloride to the thiol can be achieved using a reducing agent such as zinc dust in the presence of sulfuric acid. orgsyn.org It is crucial to maintain a low temperature, typically at or below 0°C, during the initial stages of the reaction to obtain good yields. orgsyn.org This method avoids the direct handling of odorous thiols until the final step of the synthesis.

Nucleophilic Aromatic Substitution Routes for Thiol Formation

As mentioned in the direct synthesis section, nucleophilic aromatic substitution (SNAr) is a powerful tool for forming carbon-sulfur bonds in aromatic systems. This indirect pathway would involve starting with a suitable 1-halo-2-methyl-4-nitrobenzene, where the halogen acts as a leaving group. wikipedia.orgacsgcipr.orglibretexts.org

The reaction proceeds via an addition-elimination mechanism, where the nucleophilic sulfur reagent attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing this intermediate and thus activating the substrate for the reaction. msu.edu Various sulfur nucleophiles can be employed, including alkali metal hydrosulfides or thiourea (B124793) followed by hydrolysis. The choice of the halogen (F > Cl > Br > I) can influence the reaction rate, with fluorine generally being the best leaving group for SNAr reactions. acsgcipr.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for developing a robust and economically viable process. Key factors to consider for optimization include the choice of solvent, reaction temperature, nature of the base or catalyst, and the stoichiometry of the reactants.

Catalytic Systems in Thiolation and Nitration Protocols

The introduction of thiol and nitro groups onto an aromatic ring is a cornerstone of synthesizing nitrobenzenethiols. Traditional nitration methods frequently employ highly acidic and corrosive mixed acid systems, such as a combination of concentrated nitric acid and sulfuric acid. researchgate.net While effective, these methods present environmental and safety challenges. researchgate.net

Modern synthetic chemistry has moved towards developing advanced catalytic systems to improve efficiency, reduce catalyst loading, and enhance selectivity. researchgate.net For thiolation, rhodium-catalyzed C-H functionalization has emerged as an efficient method. For instance, the thiolation of certain cyclic N-sulfonyl ketimines can be achieved using disulfides in a system catalyzed by rhodium in the presence of co-catalysts like silver carbonate, silver triflate, and copper acetate. researchgate.net These catalytic cross-coupling and addition reactions represent a more controlled and efficient alternative to older methods. researchgate.net

Furthermore, enzymatic and photocatalytic systems are being explored as greener alternatives. Flavoenzymes, such as nitroreductases, can reduce nitro compounds in aqueous conditions with high chemo- and regio-selectivity. nih.gov Photocatalysis, using transition metals or complex nanoparticles, also offers a newer approach for the synthesis of nitrogen-containing molecules via nitro group reduction. nih.gov

Solvent Effects and Reaction Parameter Influences

Solvent choice and reaction parameters such as temperature and pressure are critical in directing the outcome of synthetic protocols for nitrobenzenethiols. The solubility of the reactants and the stability of intermediates are significantly influenced by the solvent system. For example, 4-Nitrobenzenethiol is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water. cymitquimica.com

Theoretical studies on the nitration of toluene (B28343) have shown that the reaction is more feasible in a solvated system compared to a solventless one, with solvents lowering the activation energy barrier. worldscientific.com The choice of solvent can also affect the regioselectivity of the reaction. nih.gov

A practical example is the synthesis of 4-methyl-2-nitrothiophenol, which utilizes a mixed solvent system of dichloromethane (B109758) and ethanol. google.com This specific mixture facilitates the reaction and the subsequent purification process. The reaction temperature is carefully controlled between 0-20°C using an ice-water bath to manage the exothermic nature of the nitration. google.com Following the reaction, specific parameters are applied for product isolation; for instance, dichloromethane is removed under vacuum (-0.8MPa) at 25°C, followed by recrystallization of the product from distilled water. google.com These controlled conditions are essential for achieving a high yield and purity of the final product. google.com

Synthetic Methods for Isomeric and Related Nitrobenzenethiols

Synthesis of 4-Nitrobenzenethiol Derivatives

4-Nitrobenzenethiol is a key intermediate and a valuable precursor for various derivatives. Its original preparation involved the sulfidation of 4-nitrochlorobenzene. wikipedia.org This reaction proceeds via nucleophilic aromatic substitution, where the chloride substituent on 4-nitrochlorobenzene, activated by the electron-withdrawing nitro group, is displaced by a sulfide (B99878) nucleophile. wikipedia.orgwikipedia.org

The versatility of 4-nitrobenzenethiol allows it to be a starting point for more complex molecules. For example, it is used in the synthesis of diaryl thioethers and specialized fluorescent probes for detecting biological thiols like glutathione.

Synthesis of 4-Methyl-2-nitrothiophenol

The synthesis of the specific isomer, 4-Methyl-2-nitrothiophenol, provides a clear illustration of a well-defined synthetic methodology. This process starts with p-methylthiophenol as the raw material. google.com The synthesis employs a mixed acid nitration method, where a combination of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent. google.com

The reaction is conducted in a mixed solvent of dichloromethane and ethanol under controlled temperature conditions (0–20°C). google.com The mixed acid is added dropwise to the solution of p-methylthiophenol over one hour, and the reaction is allowed to proceed for an additional two to four hours. google.com The workup procedure involves removing the dichloromethane by vacuum distillation, followed by recrystallization of the crude product from distilled water to yield pure 4-methyl-2-nitrothiophenol. google.com This method is noted for its simplicity, high yield, and the ease of product separation and purification. google.com

Table 1: Reaction Parameters for the Synthesis of 4-Methyl-2-nitrothiophenol

| Parameter | Details |

| Starting Material | p-Methylthiophenol |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent System | Dichloromethane and Ethanol |

| Reaction Temperature | 0–20°C (controlled with ice-water bath) |

| Reaction Time | 2–4 hours after dropwise addition of acid |

| Purification | Vacuum removal of dichloromethane, Recrystallization from water |

Spectroscopic Characterization in Mechanistic Studies and Molecular Interactions

Elucidation of Reaction Mechanisms via In-situ Spectroscopic Techniques

Real-time monitoring of chemical transformations is crucial for understanding reaction kinetics and identifying short-lived intermediates. In-situ spectroscopy allows for the direct observation of molecular changes as they occur, providing a dynamic picture of the reaction mechanism.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique ideal for monitoring reactions occurring at or near the surface of plasmonic metal nanostructures. For aromatic thiols like 2-Methyl-4-nitrobenzenethiol, SERS provides a molecular fingerprint, allowing for the in-situ tracking of surface-catalyzed and photochemical reactions.

Studies on the closely related compound, 4-nitrobenzenethiol (4-NBT), have demonstrated the power of SERS in elucidating complex surface chemistry. When adsorbed on SERS-active substrates such as gold (Au), silver (Ag), or copper (Cu) nanoparticles, 4-NBT can undergo plasmon-driven reactions upon laser irradiation. rsc.orgacs.org A primary reaction pathway is the dimerization of 4-NBT to form p,p'-dimercaptoazobenzene (DMAB). rsc.org This transformation can be monitored in real-time by observing the disappearance of the characteristic NO₂ symmetric stretching vibration of 4-NBT (around 1335 cm⁻¹) and the concurrent appearance of new bands associated with the azo group (-N=N-) in DMAB (typically around 1142, 1390, and 1432 cm⁻¹). rsc.orgnih.gov

The reaction kinetics and product distribution are highly dependent on the substrate material, laser power, and excitation wavelength. acs.orgnih.gov For instance, copper has been shown to be an efficient substrate for the photoreduction of 4-NBT to 4-aminobenzenethiol (4-ABT), a reaction readily followed by the loss of the nitro group signal and the emergence of bands characteristic of the amino group (-NH₂). acs.org The ability to monitor these transformations on a timescale of seconds provides detailed mechanistic insights into plasmon-mediated catalysis. researchgate.net Given the structural similarity, this compound is expected to exhibit analogous surface reactivity, with SERS serving as a key tool to investigate the influence of the additional methyl group on these reaction pathways.

Table 1: Key SERS Vibrational Modes in the Surface Reaction of 4-Nitrobenzenethiol (4-NBT)

| Wavenumber (cm⁻¹) | Assignment | Compound | Significance in Reaction Monitoring |

|---|---|---|---|

| ~1335 | Symmetric ν(NO₂) stretch | 4-NBT (Reactant) | Disappearance indicates consumption of the starting material. |

| ~1576 | ν(C=C) ring stretch | 4-NBT (Reactant) | Shifts upon reaction, but often remains present. |

| ~1142 | ν(C-N) stretch | DMAB (Product) | Appearance signals the formation of the azo-dimer. |

| ~1432 | δ(C-H) and ν(-N=N-) | DMAB (Product) | A key indicator for the formation of DMAB. |

| ~1590 | ν(C=C) and δ(NH₂) | 4-ABT (Product) | Emergence indicates reduction of the nitro group to an amine. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions in solution. nih.govlibretexts.org By tracking the changes in the concentration of reactants, products, and any observable intermediates over time, NMR provides detailed kinetic and mechanistic information. libretexts.org For reactions involving this compound, both ¹H and ¹³C NMR would be invaluable.

The progress of a reaction, such as a nucleophilic aromatic substitution where the nitro group is displaced or the thiol group is derivatized, can be followed by acquiring a series of ¹H NMR spectra at regular intervals. The integration of signals corresponding to the methyl group (a sharp singlet) and the distinct aromatic protons of this compound can be compared to the integrals of new signals appearing for the product(s). This quantitative analysis allows for the construction of concentration vs. time profiles, from which reaction rates can be calculated. researchgate.net

Furthermore, NMR is uniquely capable of detecting and characterizing transient reaction intermediates that may not be isolable. mpg.de In certain reactions of aromatic nitro-compounds, stable intermediates known as Meisenheimer complexes can form. rsc.orgacs.org These species have unique NMR signatures, often with upfield-shifted aromatic proton signals, that confirm their presence in the reaction pathway. The ability to observe these intermediates directly provides definitive evidence for a specific multi-step mechanism. While often challenging due to low concentrations and short lifetimes, advanced NMR techniques can enhance the detection of such species. mpg.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying functional groups and monitoring their transformations during a chemical reaction.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Each functional group has a characteristic set of absorption frequencies, making IR an excellent tool for tracking the conversion of these groups. In a reaction involving this compound, key IR bands would be monitored. libretexts.orgpressbooks.pub

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands typically appear around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The disappearance of these bands is a clear indicator that the nitro group has reacted.

Thiol Group (S-H): The S-H stretching vibration gives a weak but sharp absorption in the region of 2550-2600 cm⁻¹. Its disappearance would signify a reaction at the thiol moiety, such as deprotonation to a thiolate or conversion to a thioether.

Aromatic Ring: C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. vscht.cz

For example, in the reduction of the nitro group to an amine (NH₂), the strong NO₂ bands would disappear and be replaced by N-H stretching bands (typically two sharp peaks for a primary amine) in the 3300-3500 cm⁻¹ region. libretexts.org

Analysis of Intermolecular Interactions and Aggregation Behavior

The physical properties, crystal structure, and self-assembly of this compound are dictated by the interplay of various non-covalent intermolecular forces. Spectroscopic and crystallographic studies are essential to understand these interactions.

Hydrogen bonds are critical directional interactions that can significantly influence molecular aggregation. In this compound, the thiol group (S-H) can act as a hydrogen bond donor, while the two oxygen atoms of the nitro group can serve as hydrogen bond acceptors.

While the S-H group is a weaker hydrogen bond donor than an O-H group, it is known to form S-H···S and S-H···O hydrogen bonds. nih.govnih.gov In the solid state, it is plausible that molecules of this compound arrange themselves to form intermolecular S-H···O=N hydrogen bonds. These interactions could link molecules into chains or more complex three-dimensional networks, thereby stabilizing the crystal lattice. The formation of such bonds can be confirmed by X-ray crystallography and inferred from IR spectroscopy, where hydrogen bonding typically causes a red-shift (shift to lower wavenumber) and broadening of the S-H stretching band. nih.gov The presence of an electron-withdrawing nitro group para to the thiol can also influence the acidity of the S-H proton, potentially affecting the strength of these hydrogen bonds. mdpi.com

As an aromatic compound, this compound can participate in π-π stacking interactions, which are attractive non-covalent interactions between the electron clouds of adjacent benzene (B151609) rings. nih.gov These interactions are a combination of electrostatic and dispersion forces and are fundamental to the packing of aromatic molecules in crystals and the formation of self-assembled monolayers on surfaces. iphy.ac.cnnih.gov

The geometry of these interactions can be parallel-displaced (where the rings are stacked face-to-face but offset) or T-shaped (edge-to-face). The presence of substituents on the aromatic ring significantly modulates the strength and geometry of these interactions. nih.govnih.gov

The nitro group is strongly electron-withdrawing, creating a partial positive charge (a "π-hole") on the nitrogen atom and influencing the quadrupole moment of the ring. This can lead to strong, favorable interactions with the electron-rich π-face of a neighboring ring. researchgate.net

The methyl group is weakly electron-donating and can also influence the stacking geometry through steric effects.

Studies on self-assembled monolayers of aromatic thiols, including nitro-substituted derivatives, have shown that parallel-displaced π-π stacking interactions are a dominant force in creating stable, well-ordered structures. iphy.ac.cnacs.orgacs.org These interactions, in concert with hydrogen bonding and van der Waals forces, define the supramolecular architecture of this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods can map the distribution of electrons and predict the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, electron density distribution, and the energies and shapes of molecular orbitals. For a molecule like 2-Methyl-4-nitrobenzenethiol, DFT calculations would reveal the influence of its distinct functional groups: the electron-donating methyl (-CH₃) and thiol (-SH) groups, and the strongly electron-withdrawing nitro (-NO₂) group.

The electron-withdrawing nature of the nitro group significantly polarizes the aromatic ring, creating regions of lower electron density (electrophilic sites), particularly at the carbon atom bonded to the nitro group and the carbons ortho and para to it. Conversely, the methyl and thiol groups donate electron density, enhancing the nucleophilicity of the ring at other positions. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), where regions of negative potential (red/yellow) indicate nucleophilic sites and regions of positive potential (blue) indicate electrophilic sites.

Furthermore, DFT is used to calculate atomic charges, providing a quantitative measure of electron distribution. This analysis helps in identifying specific atoms that are prone to nucleophilic or electrophilic attack. researchgate.net For nitroaromatic compounds, the nitrogen atom of the nitro group and the attached ring carbon are typically electron-deficient, while the oxygen atoms are electron-rich. researchgate.net

Table 1: Illustrative Calculated Parameters for Aromatic Compounds using DFT Note: The data for this compound is hypothetical, based on trends observed in related molecules, as direct computational results were not found in the surveyed literature.

| Compound | Dipole Moment (Debye) | C-NO₂ Bond Length (Å) | O-N-O Angle (°) |

| Nitrobenzene (B124822) | ~4.22 | ~1.48 | ~124.3 |

| 4-Nitrotoluene (B166481) | ~4.39 | ~1.47 | ~124.0 |

| 4-Nitrothiophenol (B108094) | ~2.70 | ~1.47 | ~124.1 |

| This compound (Illustrative) | ~3.50 | ~1.47 | ~124.0 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy empty orbital and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating thiol group, which has lone pairs of electrons. The LUMO, in contrast, would be predominantly distributed over the electron-withdrawing nitro group and the aromatic ring, making these sites susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite electrons from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. The presence of both electron-donating and electron-withdrawing groups in this compound likely results in a relatively small energy gap compared to unsubstituted benzene, indicating higher reactivity.

Table 2: Representative Frontier Orbital Energies of Related Nitroaromatic Compounds Note: Values are illustrative and depend on the specific DFT functional and basis set used. The value for the target compound is an educated estimate.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Nitrobenzene | ~ -7.8 | ~ -1.6 | ~ 6.2 |

| 4-Nitrotoluene | ~ -7.5 | ~ -1.7 | ~ 5.8 |

| 4-Nitroaniline | ~ -6.3 | ~ -2.1 | ~ 4.2 researchgate.net |

| This compound (Estimated) | ~ -7.0 | ~ -2.0 | ~ 5.0 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. ufl.edu

By mapping the potential energy surface of a reaction, computational models can identify the most plausible pathway from reactants to products. This involves locating and characterizing all intermediates and, crucially, the transition states (TS) that connect them. ufl.edu A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. For this compound, this multi-step process would likely involve intermediates such as nitroso and hydroxylamine (B1172632) species.

A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, intermediates, and the final product (2-methyl-4-aminobenzenethiol).

Transition State Searching: Locating the highest-energy point along the reaction coordinate between each step. This structure represents the activation barrier for that step.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies on related systems, like the plasmon-mediated reduction of 4-nitrothiophenol, have been used to understand the initial electron-transfer steps that trigger the reaction. researchgate.netnih.gov

An energy landscape, or potential energy surface, provides a comprehensive map of a reaction's thermodynamics and kinetics. By plotting the energy of the system against the reaction coordinate, one can visualize the entire reaction pathway. acs.org This landscape reveals the relative stabilities of all species involved and the energy barriers (activation energies) that must be overcome for the reaction to proceed.

Intermolecular Interactions and Solid-State Characteristics

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. Computational methods can predict and analyze these interactions, which control physical properties like melting point, solubility, and crystal morphology. For this compound, several types of interactions are expected:

Hydrogen Bonding: Although it lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group are highly probable. These interactions are common in the crystal structures of nitroaromatics. mdpi.com

π-π Stacking: The aromatic rings can stack on top of one another, an interaction driven by favorable orbital overlap. The substitution pattern influences the geometry (e.g., parallel-displaced or T-shaped) of this stacking.

Halogen/Chalcogen Bonding: While not a halogen bond, interactions involving the sulfur atom (a chalcogen) and the electron-deficient nitro group of a neighboring molecule (S···O contacts) could contribute to crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. It maps the regions of space where a molecule is in contact with its neighbors. Studies on similar substituted toluenes, such as 2,6-diiodo-4-nitrotoluene, have used this method to show the relative importance of different interactions (e.g., C-H···I vs. I···O) in directing the crystal packing. iucr.org A similar analysis for this compound would provide a detailed fingerprint of its intermolecular environment.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify the types and relative importance of different intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not available in the cited literature, studies on structurally similar nitroaromatic compounds, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provide a framework for understanding the expected interactions. nih.gov For such molecules, the analysis typically reveals a high percentage of contacts involving hydrogen atoms. nih.gov The Hirshfeld surface is generated based on the distances of nuclei to the surface, where red and blue colors indicate distances shorter or longer than the van der Waals radii, respectively, highlighting areas of close contact. mdpi.com

The analysis of related compounds shows that intermolecular contacts are varied. For instance, in one study, H···H contacts accounted for the most significant contribution to the total Hirshfeld surface, with other important interactions including C···H, O···H, and N···H contacts. mdpi.comscirp.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the distribution of different contact types. mdpi.comresearchgate.net For nitroaromatic compounds, contacts involving the nitro group's oxygen atoms are particularly significant. nih.govsunway.edu.my

Table 1: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Nitroaromatic Compounds

| Contact Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | High | Represents interactions between hydrogen atoms on adjacent molecules. |

| O···H / H···O | Moderate to High | Indicates hydrogen bonding or close contacts involving oxygen atoms (often from the nitro group) and hydrogen atoms. |

| C···H / H···C | Moderate | Relates to interactions between carbon and hydrogen atoms. |

| N···H / H···N | Moderate | Involves nitrogen atoms (from the nitro group) and hydrogen atoms. |

| C···C | Low to Moderate | Often indicative of π–π stacking interactions between aromatic rings. |

Crystal Packing and Supramolecular Assembly

The study of crystal packing describes how molecules are arranged in a solid-state crystal lattice. This arrangement is governed by intermolecular forces, leading to the formation of a stable, repeating three-dimensional structure known as a supramolecular assembly.

Direct crystallographic data for this compound is not detailed in the provided search results. However, the crystal structure of the closely related compound, 1-Chloro-2-methyl-4-nitrobenzene, offers valuable insights. researchgate.netmdpi.com This compound crystallizes in the monoclinic space group P 21/n. researchgate.netmdpi.com Its molecular structure is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.netmdpi.com

The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by a combination of intermolecular forces that dictate its supramolecular assembly:

π–π Stacking: Adjacent benzene rings engage in π–π contacts, stacking the molecules along one of the crystal axes. researchgate.netmdpi.com

Cl···O Contacts: Close contacts between the chlorine atom and oxygen atoms of the nitro group on neighboring molecules also play a role in the packing arrangement. researchgate.netmdpi.com

These types of interactions are expected to be influential in the crystal packing of this compound, with the thiol group potentially introducing additional S···H or S···S interactions. The result is a complex three-dimensional network that defines the solid-state properties of the compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding drug discovery and toxicology assessments. mdpi.comarxiv.org

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com For derivatives of nitroaromatic compounds, a wide range of descriptors can be calculated.

Common Categories of Molecular Descriptors in QSAR Studies:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as the number of atoms of a certain type (e.g., oxygen, sulfur), molecular weight, and the number of specific molecular fragments. bohrium.com

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as molecular connectivity indices. mdpi.com

Physicochemical Descriptors: These relate to the bulk properties of the molecule. A crucial descriptor in this category is the octanol-water partition coefficient (logP or KOW), which quantifies the hydrophobicity of the compound. mdpi.com

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed electronic information. Common examples include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and partial atomic charges. mdpi.comnih.govnih.gov For nitroaromatic compounds, ELUMO is often a key indicator of their electrophilicity and is frequently correlated with their biological activity or toxicity. mdpi.com

3D Descriptors: These descriptors consider the three-dimensional arrangement of the molecule, such as molecular shape indices and solvent-accessible surface area. mdpi.comdergipark.org.tr

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to avoid overfitting and to create a model with high predictive power. nih.gov

Development of Predictive Models

Once a set of relevant descriptors is calculated for a series of compounds with known activities, a mathematical model is developed to correlate the descriptors with the activity.

Several statistical and machine learning methods are employed to build QSAR models:

Multiple Linear Regression (MLR): This is a common statistical technique used to create a linear equation that describes the relationship between the descriptors and the activity. nih.govdergipark.org.tr

Machine Learning Algorithms: More advanced methods are increasingly used, including k-Nearest Neighbour (kNN), Classification and Regression Trees (CART), Gradient Boosting, and Deep Neural Networks. mdpi.commdpi.comarxiv.org These methods can capture complex, non-linear relationships.

The development process involves splitting the dataset into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive performance on compounds not used in model creation. mdpi.com

The reliability and predictive power of a QSAR model are assessed using various statistical parameters. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. A value closer to 1 indicates a better fit. mdpi.com |

| Q² (Cross-Validated R²) | Assesses the internal predictive ability of the model, often calculated using leave-one-out (LOO) cross-validation. mdpi.com |

| R²pred (Predictive R²) | Measures the predictive performance of the model on an external test set. It is a crucial indicator of the model's real-world applicability. |

For nitroaromatic compounds, QSAR models have been successfully developed to predict various activities, including mutagenicity and toxicity. mdpi.comnih.gov These models often highlight the importance of hydrophobicity (logP) and electronic properties (like ELUMO) in determining the compound's biological effects. mdpi.com

Derivatives and Analogues: Synthesis, Reactivity, and Advanced Characterization

Synthesis of Thioether Derivatives (e.g., 2-Methyl-4-nitrophenyl alkyl/aryl sulfides)

Thioethers, or sulfides, are a significant class of derivatives of 2-Methyl-4-nitrobenzenethiol. Their synthesis is most commonly achieved through a method analogous to the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The process begins with the deprotonation of the thiol group of this compound using a suitable base to form a more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) for aryl thiols. jk-sci.com The resulting 2-methyl-4-nitrophenylthiolate is then reacted with an alkyl or aryl halide (e.g., alkyl chloride, bromide, iodide, or an activated aryl halide). The thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the halide leaving group to form the corresponding thioether. wikipedia.org

The general reaction scheme is as follows:

Deprotonation: Ar-SH + Base → Ar-S⁻ + [H-Base]⁺ (Ar = 2-Methyl-4-nitrophenyl)

Nucleophilic Substitution: Ar-S⁻ + R-X → Ar-S-R + X⁻ (R = alkyl or aryl group; X = halide)

The reactivity of the alkylating agent is crucial, with primary halides being the most effective for this SN2 reaction. Secondary and tertiary halides are more prone to undergo elimination reactions as a competing side reaction. wikipedia.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the reaction. jk-sci.com

Table 1: Examples of Thioether Synthesis from this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 2-Methyl-4-nitrophenyl methyl sulfide (B99878) | Base (e.g., K₂CO₃), Acetonitrile |

| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 2-Methyl-4-nitrophenyl benzyl sulfide | Base (e.g., NaOH), DMF |

| This compound | Ethyl Bromoacetate (BrCH₂COOEt) | Ethyl (2-methyl-4-nitrophenyl)thioacetate | Base (e.g., NaH), THF |

Synthesis of Sulfonamide and Sulfonic Acid Derivatives

The sulfur atom in this compound can be oxidized to higher oxidation states, leading to the formation of sulfonic acids and their derivatives, such as sulfonamides.

Synthesis of 2-Methyl-4-nitrobenzenesulfonic Acid: The direct oxidation of the thiol group (-SH) to a sulfonic acid (-SO₃H) is a key transformation. This typically requires strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or potassium permanganate (B83412) (KMnO₄). The reaction conditions must be carefully controlled to prevent over-oxidation or unwanted side reactions with the nitro and methyl groups on the aromatic ring. For instance, the oxidation of related methyl-nitrobenzene compounds to their corresponding carboxylic acids often involves strong oxidizing conditions, highlighting the stability of the nitro and sulfonic acid groups under certain oxidative environments. google.com

Synthesis of Sulfonamide Derivatives: Sulfonamides are typically prepared from sulfonic acids via a two-step process.

Formation of Sulfonyl Chloride: The synthesized 2-Methyl-4-nitrobenzenesulfonic acid is first converted into the more reactive 2-methyl-4-nitrobenzenesulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable sulfonamide linkage. Pyridine is often added to the reaction mixture to neutralize the HCl byproduct. researchgate.net

Table 2: General Synthesis Pathway for Sulfonamide Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | Strong oxidizing agent (e.g., H₂O₂) | 2-Methyl-4-nitrobenzenesulfonic acid nih.gov |

| 2. Chlorination | 2-Methyl-4-nitrobenzenesulfonic acid | Thionyl chloride (SOCl₂) or PCl₅ | 2-Methyl-4-nitrobenzenesulfonyl chloride |

| 3. Amination | 2-Methyl-4-nitrobenzenesulfonyl chloride | Amine (RNH₂) or Ammonia (NH₃) | 2-Methyl-4-nitrobenzenesulfonamide |

Derivatives with Modified Nitro Groups (e.g., Amino, Azoxy, Azo compounds)

The nitro group of this compound is a versatile functional group that can be reduced to various other nitrogen-containing moieties, leading to a wide array of derivatives.

Preparation of 2-Methyl-4-aminobenzenethiol

The reduction of the aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. For a substrate containing a thiol group, chemoselectivity is paramount to avoid reduction or modification of the sulfur functionality.

A highly effective and selective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent, such as ethanol (B145695). stackexchange.com This reagent is known to readily reduce aromatic nitro compounds while leaving other sensitive groups like nitriles, esters, and halogens unaffected. stackexchange.com The reaction is typically carried out by heating the nitro compound with an excess of SnCl₂·2H₂O.

Alternative methods include catalytic hydrogenation using catalysts like platinum on carbon (Pt/C), as palladium catalysts can sometimes be poisoned by sulfur compounds. stackexchange.com Another classic method involves using metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid). researchgate.net

The product, 2-Methyl-4-aminobenzenethiol, is a valuable bifunctional intermediate, possessing both a nucleophilic amine and a thiol group, making it a key precursor for heterocyclic synthesis.

Formation of Dimeric Species (e.g., 4,4′-Dimercaptoazobenzene)

Under different reductive conditions, nitroarenes can dimerize to form azoxy, azo, and hydrazo compounds. thieme-connect.de These reactions involve the condensation of partially reduced intermediates.

Azoxy Compounds: These are often formed as intermediates in the reduction of nitro compounds to amines. Mild reducing agents or specific conditions, such as reduction with magnesium in methanol, can favor the formation of azoxy derivatives. cdnsciencepub.com

Azo Compounds: Symmetrically substituted azo compounds can be synthesized from aromatic nitro compounds using reducing agents like lead powder with triethylammonium (B8662869) formate (B1220265) as a hydrogen donor. researchgate.net This method is effective for substrates with various functional groups. researchgate.net The formation of the target molecule, 4,4′-Dimercaptoazobenzene, has been described in a patent via a multi-step synthesis starting from aniline, confirming the viability of such structures. semanticscholar.org The analogous compound, 4,4′-Dimercapto-3,3′-dimethylazobenzene, could theoretically be formed from this compound via controlled reduction or from 2-Methyl-4-aminobenzenethiol via oxidation.

The reduction pathway is highly dependent on the specific reagents and reaction conditions, particularly the pH. Basic conditions often favor the formation of dimeric products. thieme-connect.de

Synthesis and Characterization of Heterocyclic Compounds Incorporating this compound Moiety

The this compound framework, particularly after modification of its functional groups, serves as a valuable building block for the synthesis of various heterocyclic compounds.

A prominent example is the synthesis of benzothiazoles . The precursor for this reaction is 2-Methyl-4-aminobenzenethiol, the product described in section 6.3.1. This compound can undergo a condensation and subsequent cyclization reaction with a variety of carbonyl-containing compounds. tandfonline.com

The most common method involves reacting the 2-aminothiophenol (B119425) derivative with an aldehyde. ekb.eg The reaction mechanism proceeds through the initial formation of a Schiff base (imine) between the aromatic amine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to cyclization. Subsequent oxidation (often by air) yields the aromatic benzothiazole (B30560) ring system. ekb.eg

Using 2-Methyl-4-aminobenzenethiol as the starting material, reaction with various aldehydes (R-CHO) would yield 2-substituted-6-methylbenzothiazoles.

Table 3: Synthesis of Benzothiazole Derivatives

| Precursor | Reagent | Product Class | Example Product (R=Phenyl) |

|---|---|---|---|

| 2-Methyl-4-aminobenzenethiol | Aldehydes (R-CHO) | 2-Substituted-6-methylbenzothiazoles | 6-Methyl-2-phenylbenzothiazole |

| 2-Methyl-4-aminobenzenethiol | Carboxylic Acids (R-COOH) | 2-Substituted-6-methylbenzothiazoles | 6-Methyl-2-phenylbenzothiazole |

| 2-Methyl-4-aminobenzenethiol | Acyl Chlorides (R-COCl) | 2-Substituted-6-methylbenzothiazoles | 6-Methyl-2-phenylbenzothiazole |

A variety of catalysts, including protonic acids, Lewis acids, and green catalysts, can be employed to facilitate this reaction. tandfonline.comnih.gov The resulting benzothiazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. ekb.egmdpi.com

Another potential route to heterocyclic systems involves the intramolecular cyclization of derivatives of this compound itself. For example, substituted alkyl 2-nitrophenyl sulfides can undergo base-catalyzed ring closure to form benzo[d]thiazol-3-oxides. nih.gov

Catalysis Involving 2 Methyl 4 Nitrobenzenethiol and Its Derivatives

Role as Ligand in Metal-Catalyzed Reactions

Currently, there is a notable lack of specific research literature detailing the use of 2-Methyl-4-nitrobenzenethiol as a ligand in metal-catalyzed reactions. However, the well-established coordination chemistry of thiols and the electronic effects of its substituents allow for a theoretical consideration of its potential in catalyst design.

The thiol group (-SH) of this compound is a soft donor, exhibiting a strong affinity for soft transition metals such as palladium, platinum, gold, and copper. Coordination typically occurs through the deprotonated thiolate (-S⁻) form, creating a stable metal-sulfur bond. The design of catalysts incorporating this ligand would be influenced by both steric and electronic factors.

The methyl group at the ortho position to the thiol introduces steric hindrance around the coordinating sulfur atom. This steric bulk can influence the geometry of the resulting metal complex, potentially creating a specific chiral environment or restricting the approach of substrates to the metal center. This could be strategically employed in catalyst design to enhance selectivity.

The electronic properties are governed by the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group. The para-nitro group significantly reduces the electron density on the benzene (B151609) ring and, by extension, on the sulfur atom. This would make the thiolate a weaker sigma-donor compared to unsubstituted thiophenol. This modulation of the ligand's electronic properties can be a critical aspect of catalyst design, influencing the reactivity of the metallic center.

Table 1: Potential Coordination Properties of this compound

| Feature | Expected Influence on Coordination |

|---|---|

| Thiol Group | Strong coordination to soft transition metals (e.g., Pd, Pt, Au) |

| Methyl Group (ortho) | Introduces steric bulk, potentially influencing complex geometry and substrate access |

The specific influence of this compound on catalyst selectivity and activity remains to be experimentally determined. However, based on the principles of ligand design, several hypotheses can be formulated. The steric hindrance from the ortho-methyl group could be beneficial in asymmetric catalysis, where controlling the spatial arrangement of reactants around the metal center is crucial for enantioselectivity.

Participation in Organocatalytic Systems

There is currently no specific research available on the direct participation of this compound in organocatalytic systems. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While thiols can participate in certain organocatalytic reactions, such as Michael additions, the specific role of this compound in this context has not been explored.

The nitroaromatic moiety suggests a potential role in reactions involving nitro-group transformations. For instance, the reduction of aromatic nitro compounds is a common transformation that can be facilitated by organocatalysts. However, in such systems, the nitro-containing molecule is typically the substrate rather than the catalyst itself.

Photo-induced Catalysis and Plasmon-Driven Reactions

While direct studies on this compound in photo-induced catalysis are not prevalent, extensive research on the closely related compound, 4-nitrothiophenol (B108094) (4-NTP), provides significant insights into the likely mechanisms. wikipedia.org These studies often utilize surface-enhanced Raman spectroscopy (SERS) to monitor reactions on the surface of plasmonic metal nanoparticles (e.g., gold and silver). rsc.org The dimerization of 4-NTP to p,p'-dimercaptoazobenzene (DMAB) is a model reaction in this field. iphy.ac.cn It is plausible that this compound would undergo similar plasmon-driven transformations.

Localized surface plasmon resonance (LSPR) in metal nanoparticles, when excited by light of an appropriate wavelength, can decay non-radiatively, generating energetic "hot" electrons. nih.gov These hot electrons can be transferred to the unoccupied molecular orbitals of adsorbed molecules, such as this compound.

For the analogous 4-NTP, it is proposed that the transfer of hot electrons to the nitro group initiates a reduction process. researchgate.net This can lead to the formation of radical anions and other reactive intermediates, which then participate in subsequent reaction steps, such as dimerization to form an azo-compound. acs.org The presence of the methyl group in this compound is not expected to fundamentally alter this hot electron transfer mechanism, although it might influence the reaction kinetics.

Table 2: Key Steps in the Proposed Hot Electron Transfer Mechanism for Nitrothiophenol Dimerization

| Step | Description |

|---|---|

| 1. Plasmon Excitation | Incident light excites localized surface plasmons in the metal nanoparticle. |

| 2. Hot Electron Generation | Non-radiative decay of plasmons generates high-energy electrons. |

| 3. Electron Transfer | Hot electrons are transferred to the LUMO of the adsorbed nitrothiophenol. |

| 4. Intermediate Formation | A radical anion of the nitrothiophenol is formed, initiating a reduction cascade. |

In addition to hot electron transfer, plasmonic nanoparticles can also contribute to photoreduction through localized heating. The absorption of light by the nanoparticles can lead to a significant increase in the local temperature on the nanoparticle surface. rsc.org This thermal energy can overcome the activation barriers for chemical reactions of the adsorbed molecules.

In the case of 4-NTP dimerization, it has been shown that while the reaction is photo-driven, thermal effects play a crucial role in the reaction kinetics. rsc.org The reaction does not proceed with heating in the dark, indicating that both electronic excitation and thermal energy are important. rsc.org The surface of the metal nanoparticle acts as a platform for the assembly of reactants and facilitates the necessary bond-forming and bond-breaking steps. It is expected that this compound would follow a similar surface-mediated photoreduction pathway, with the metal surface playing a critical role in the catalytic process. The photoreaction of nitrobenzene (B124822) derivatives with thiols can also lead to the formation of sulfonamides through a proposed radical mechanism. tandfonline.comtandfonline.com

Advanced Applications in Organic Synthesis

Reagent in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. 2-Methyl-4-nitrobenzenethiol can participate in these reactions primarily through its thiol group, which can engage in C–S bond formation.

Aryl thioethers can also be synthesized through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring to be functionalized is activated by strong electron-withdrawing groups, such as a nitro group. In such cases, the nitro group can act as a leaving group. An efficient protocol for synthesizing nonsymmetrical aryl thioethers involves the SNAr reaction of nitroarenes with thiols, catalyzed by potassium phosphate. ccspublishing.org.cn In this type of reaction, this compound would serve as the thiol nucleophile, attacking an electron-deficient nitroarene to displace the nitro group and form a new C–S bond. ccspublishing.org.cn

| Cross-Coupling Reaction | Role of this compound | Coupling Partner | Typical Catalyst |

| Ullmann Condensation | Thiol Source (Nucleophile) | Aryl Halide | Copper(I) salts |

| Nucleophilic Aromatic Substitution (SNAr) | Thiol Source (Nucleophile) | Activated Nitroarene | Potassium Phosphate |

Building Block for Complex Molecular Architectures

The distinct functional groups of this compound allow it to serve as a foundational piece in the assembly of more elaborate molecules, including those with significant biological activity and those synthesized through multi-step pathways.

A key transformation of the nitro group is its reduction to an amine. The reduction of this compound yields 2-amino-4-methylbenzenethiol. This resulting aminothiophenol is a valuable precursor for the synthesis of heterocyclic compounds, notably phenothiazines. Phenothiazines are a class of compounds with a tricyclic scaffold that is central to many pharmaceuticals, particularly antipsychotic and antihistaminic drugs. nih.gov

The synthesis of the phenothiazine (B1677639) core structure can be achieved by the reaction of a 2-aminobenzenethiol derivative with a suitable coupling partner, such as a cyclohexanone, in the presence of an oxidizing agent. rsc.org By starting with this compound, a clear synthetic route to substituted phenothiazines is established, highlighting its role as a key intermediate for these biologically important scaffolds. google.com

The utility of nitroaromatic compounds as intermediates in the synthesis of pharmaceuticals is well-established. nbinno.commdpi.com For instance, the closely related compound 2-methyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of the V2 receptor antagonist Tolvaptan. google.com Similarly, nitroimidazole derivatives are starting materials for various complex molecular structures used as antimicrobial and antiprotozoal agents. nbinno.com

The structural features of this compound make it an adaptable intermediate for multi-step syntheses. The nitro group can be reduced to an amine, which can then undergo a wide array of reactions such as diazotization, acylation, or alkylation. The thiol group can be involved in C-S coupling reactions or be protected and revealed at a later stage. This ability to undergo sequential, chemoselective transformations makes it a valuable component in the strategic assembly of complex target molecules in medicinal and materials chemistry.

Employed in Linker Chemistry and Functional Material Precursors

The dual functionality of this compound is particularly advantageous in materials science, where it can be used to create bifunctional linkers or as a monomer for functional polymers.

The thiol group is an excellent anchor for grafting molecules onto various surfaces, including metals and metal oxides. nih.govrsc.org Thiol-functionalized organic molecules are widely used as linkers to form self-assembled monolayers (SAMs) that modify the properties of materials. nih.gov For example, such linkers can be used to functionalize zinc oxide surfaces for applications in catalysis or biomedical devices. nih.govrsc.org The thiol group of this compound can bind to the surface, while the nitro group, exposed at the other end, can be used for further chemical modifications, such as "click" chemistry, after reduction to an amine. nih.gov

Furthermore, thiol-containing compounds are used in the synthesis of advanced polymers. Thiol-functionalized polymers are synthesized for various applications, including heavy metal adsorption. mdpi.com Aromatic polythioamides, which exhibit excellent thermal stability and high refractive indices, can be synthesized through multicomponent polymerizations. rsc.org this compound, with its reactive thiol group, can be incorporated into polymer backbones. The nitro group provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties or for the attachment of other functional moieties.

| Application Area | Role of Thiol Group (-SH) | Role of Nitro Group (-NO2) | Example |

| Linker Chemistry | Surface anchoring | Site for further functionalization (post-reduction) | Modification of ZnO or MoS2 surfaces nih.govribbitribbit.co |

| Functional Polymers | Incorporation into polymer chain | Post-polymerization modification site | Synthesis of functional polythioamides and polynorbornenes mdpi.comrsc.org |

Future Research Directions

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Future research into the synthesis of 2-Methyl-4-nitrobenzenethiol should prioritize the development of sustainable and environmentally benign methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, provide a framework for this exploration. mdpi.comwhiterose.ac.uk

One promising avenue is the adoption of alternative energy sources, such as microwave-assisted synthesis, which can significantly shorten reaction times and reduce waste. rasayanjournal.co.in Another area involves the investigation of biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, potentially reducing the need for protecting groups and minimizing byproduct formation. mdpi.comnih.gov The development of "thiol-free" synthetic methods, which utilize alternative sulfur-transfer reagents instead of odorous and toxic thiols, represents a significant step towards a more sustainable process. rsc.org Furthermore, exploring photocatalytic reactions could offer novel pathways; for instance, the direct reaction between nitroarenes and thiols to form sulfonamides has been achieved via photoexcitation, suggesting that light-driven processes could be harnessed for other transformations. chemistryviews.org

Research should focus on replacing conventional solvents with greener alternatives like water, ionic liquids, or polyethylene glycol (PEG). mdpi.comrasayanjournal.co.inresearchgate.net For example, a green method for O-methylation using dimethyl carbonate (DMC) as a reagent and PEG as a phase-transfer catalyst has proven more efficient than traditional methods using strong bases. researchgate.net The application of mass-based reaction metrics such as Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME) will be crucial in quantitatively evaluating and comparing the "greenness" of these new synthetic routes. whiterose.ac.uk

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Methods (Hypothetical) | Potential Green Chemistry Approaches |

|---|---|---|

| Reagents | Strong acids/bases (e.g., H₂SO₄, HNO₃), toxic methylating agents. nih.gov | Biocatalysts (enzymes), recyclable catalysts, "thiol-free" sulfur sources, photocatalysts. mdpi.comnih.govrsc.org |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, polyethylene glycol (PEG), solvent-free systems (e.g., ball milling). mdpi.comrasayanjournal.co.inresearchgate.net |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound, visible light (photocatalysis). rasayanjournal.co.intandfonline.com |

| Efficiency Metrics | Focus on yield. | High Atom Economy (AE), low Process Mass Intensity (PMI), high Reaction Mass Efficiency (RME). whiterose.ac.uk |

| Waste Generation | Higher levels of hazardous waste. | Minimized waste, biodegradable byproducts, catalyst recycling. mdpi.comnih.gov |

Deeper Mechanistic Insights into Complex Transformations

While this compound is a seemingly simple molecule, the interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the nucleophilic thiol group can lead to complex reactivity. Future research should aim to gain deeper mechanistic insights into its transformations.

A particularly interesting area for investigation is its behavior in photochemical reactions. Studies on other nitrobenzene (B124822) derivatives have shown that photoirradiation can produce a biradical-like excited state capable of abstracting a hydrogen atom from a thiol. tandfonline.com This initiates a cascade where the resulting thiyl radical couples with the nitrogen atom of the nitro group, leading to the transfer of oxygen atoms from the nitro group to the sulfur atom. chemistryviews.orgtandfonline.com Elucidating the precise mechanism for this compound in such a transformation would be valuable. This would involve identifying transient intermediates and understanding how the methyl and nitro substituents on the aromatic ring influence the stability and reactivity of these intermediates.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to observe the short-lived species generated upon photoexcitation. Isotopic labeling studies could further clarify the pathways of atom transfer. Understanding these mechanisms is not only of fundamental academic interest but also crucial for controlling reaction outcomes and designing novel synthetic applications based on the unique reactivity of the excited state of the molecule.

Design of Highly Selective Catalytic Systems

The functional groups of this compound—the nitro group and the thiol group—are both amenable to a wide range of chemical transformations. A key challenge and a direction for future research is the development of highly selective catalytic systems that can modify one group while leaving the other intact.

For example, the reduction of the nitro group to an amine is a fundamental transformation. Future work should focus on developing catalysts that can achieve this reduction with high efficiency and selectivity in the presence of the sensitive thiol group, which is prone to oxidation. Research into non-noble metal-based catalysts, such as copper nanoparticles supported on thiol-functionalized carbon nanospheres, offers a sustainable and cost-effective alternative to traditional precious metal catalysts. rsc.org The development of catalysts for continuous-flow systems, potentially using 3D-printed reactors, could also enhance the efficiency and sustainability of such reductions. mdpi.com

Conversely, catalysts could be designed for selective reactions at the thiol group. This includes developing catalysts for C-S bond formation (thiolation) or for the controlled oxidation of the thiol to a disulfide or sulfonic acid, without altering the nitro group. The design of such systems requires a sophisticated understanding of catalyst-substrate interactions to achieve the desired chemoselectivity. The ultimate goal is to create a toolbox of catalytic methods that allow for the predictable and selective functionalization of either end of the molecule, thereby expanding its utility as a building block in organic synthesis.

Development of Advanced Computational Models for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), presents a powerful tool for predicting and understanding the reactivity of this compound. Future research should focus on developing advanced computational models to provide deep insights into the molecule's electronic structure and to predict its behavior in chemical reactions.

One key area is the development of predictive models for thiol reactivity. nih.govresearchgate.net Such models can correlate computed parameters with experimentally observed reaction rates. For instance, parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy, electron affinity (EA), and transition state energies can be calculated to predict the susceptibility of the thiol group to nucleophilic attack or its reactivity in Michael additions. nih.govmdpi.comresearchgate.net These models can systematically evaluate how the electronic effects of the para-nitro and ortho-methyl groups modulate the reactivity of the thiol, providing a quantitative understanding of the structure-activity relationship.

Furthermore, DFT modeling can be used to investigate the reaction mechanisms discussed previously, such as photochemical transformations. researchgate.net By calculating the energies of intermediates and transition states, researchers can map out the entire reaction pathway and identify the rate-determining steps. mdpi.com These computational studies can guide the design of experiments, helping to select optimal reaction conditions or to design more effective catalysts. The synergy between advanced computational modeling and experimental work will be essential for accelerating the discovery of new reactions and applications for this compound. nih.gov

Table 2: Key Parameters for a Predictive DFT Model of Reactivity

| Computational Parameter | Significance for this compound | Potential Application |

|---|---|---|

| LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally implies higher reactivity. | Predicting reactivity towards various nucleophiles and in redox reactions. |

| Electron Affinity (EA) | A robust parameter for predicting reactivity with thiols like glutathione. researchgate.netresearchgate.net | Developing a quantitative model to predict reaction rates for thiol-Michael additions or SNAr reactions. |

| Natural Population Analysis (NPA) Charge | Calculates the charge distribution on each atom, identifying electrophilic and nucleophilic sites. | Understanding the regioselectivity of reactions. |

| Transition State Energy (ΔG‡) | Determines the activation barrier of a reaction, directly correlating with the reaction rate. mdpi.com | Elucidating complex reaction mechanisms and identifying rate-limiting steps. |

| Bond Dissociation Energy (BDE) | Calculates the energy required to break a specific bond, such as the S-H bond. | Assessing the likelihood of radical-based reactions, such as hydrogen abstraction. tandfonline.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-nitrobenzenethiol, and how can purity (>95%) be ensured?

- Methodological Answer : A two-step synthesis is common: (1) Nitration of 2-methylbenzenethiol using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group, followed by (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S). For reproducibility, reaction conditions (temperature, stoichiometry) must be tightly controlled .

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions often arise from impurities or measurement conditions. Systematically test solubility in DMSO, ethanol, and toluene under controlled temperatures (e.g., 25°C ± 0.5°C). Use Karl Fischer titration to rule out moisture interference. Cross-reference with computational solubility parameters (Hansen solubility spheres) to validate experimental results .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts (δ) with analogs (e.g., δ ~2.5 ppm for methyl; δ ~8.3 ppm for aromatic protons adjacent to nitro).

- IR : Confirm S-H stretch (~2550 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).

- Mass Spectrometry : Parent ion (M⁺) at m/z 183.03 (C₇H₇NO₂S).

Discrepancies in peak splitting (e.g., para-substitution effects) require DFT-optimized structures for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nucleophilic reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Optimize molecular geometry using B3LYP/6-311+G(d,p). Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur vs. aromatic ring). Compare HOMO-LUMO gaps with experimental kinetic data (e.g., reaction rates with aryl halides). Validate via in situ Raman spectroscopy to detect intermediates .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in thiol-ene click reactions?

- Methodological Answer : Design a fractional factorial experiment to isolate variables (e.g., light intensity, initiator concentration). Use GC-MS to quantify product ratios. Compare with DFT-calculated activation energies for competing pathways (thiol-Michael vs. radical mechanisms). Reconcile data by modeling solvent polarity effects .

Q. How can transient intermediates in the oxidation of this compound be characterized?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to capture rapid sulfonic acid formation. For long-lived intermediates, use X-ray crystallography (synchrotron source, cryo-cooling) or in situ EPR to detect radical species. Cross-validate with isotopic labeling (¹⁸O₂) to track oxygen incorporation .

Data Contradiction Analysis Framework

Key Methodological Recommendations

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent disulfide formation.

- Characterization : Combine XRD (for solid-state structure) and solution-state NMR to address polymorphism .

- Computational Modeling : Benchmark DFT results against high-level CCSD(T) calculations for nitro group electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.